1-异喹啉-3-基乙胺;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

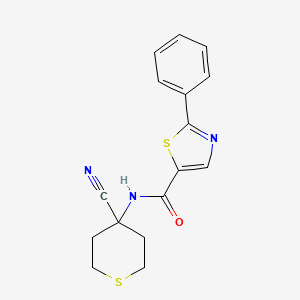

1-Isoquinolin-3-ylethanamine;dihydrochloride is a chemical compound related to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their pharmacological activities. The compound is likely to possess a basic nitrogen atom, making it amenable to forming a dihydrochloride salt, which could enhance its solubility in water and potentially modify its pharmacological properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of tetrahydroisoquinoline derivatives has been achieved through reactions such as the Pictet-Spengler reaction, which is a classical method for constructing these heterocycles . The reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine has been studied, leading to the formation of tetrahydroisoquinoline carboxylic acids . Additionally, the synthesis of 1-substituted tetrahydrobenz[g]isoquinoline-5,10-diones has been reported, which involves an activated Pictet-Spengler reaction followed by oxidation . These methods could potentially be adapted for the synthesis of 1-Isoquinolin-3-ylethanamine;dihydrochloride.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system. This nitrogen atom plays a crucial role in the chemical behavior of these compounds. X-ray crystallography has been used to determine the molecular structure of related compounds, providing insights into their conformation and electronic structure . The dihydrochloride salt form of 1-Isoquinolin-3-ylethanamine would likely exhibit a protonated nitrogen atom, which could influence its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including dehydrochlorination, tautomerization, and nucleophilic substitution . The presence of a basic nitrogen atom allows for reactions such as protonation-deprotonation equilibria, which are relevant in the formation of salts like dihydrochlorides. The reactivity of the compound can also be influenced by substituents on the isoquinoline ring, as seen in the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a cyclopropylamine precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Isoquinolin-3-ylethanamine;dihydrochloride would be influenced by its salt form. Dihydrochloride salts typically have higher melting points and greater water solubility compared to their free base forms. The presence of the isoquinoline ring system can also confer certain optical properties, such as UV absorption, which can be analyzed through spectroscopic methods. The pharmacological properties of isoquinoline derivatives have been extensively studied, with some showing activity at dopamine receptors and adrenoceptors . These activities are often related to the specific substituents and the overall molecular conformation of the compounds.

科学研究应用

合成和化学性质

- 该化合物已被用于通过微波加速反应合成新的 1,3-二取代异喹啉,展示了其在促进复杂化学转化中的作用 (Prabakaran, Manivel, & Khan, 2010).

- 它作为制备各种异喹啉衍生物的前体,有助于开发新的化学实体和理解异喹啉化学 (Wei-yi, 2006).

- 该化合物参与了气相反应中异喹啉转化的研究,提供了对这些分子在特定条件下的行为的见解 (Thevis, Kohler, Schlörer, & Schänzer, 2008).

生物学和药理学应用

- 研究探索了异喹啉生物碱的治疗潜力,包括它们与核酸的结合。这项研究为药物设计提供了信息,并突出了 1-异喹啉-3-基乙胺二盐酸盐等化合物的生物医学意义 (Bhadra & Kumar, 2011).

- 对某些异喹啉衍生物的抗菌和抗真菌活性的研究为传染病的新治疗方法奠定了基础 (Сурикова, Михайловский, & Одегова, 2014).

药物开发和合成

- 对异喹啉化合物的非对映选择性氢化过程的研究促进了复杂药物的合成,例证了该化合物在药物开发中的作用 (Ruzic, Pečavar, Prudic, Kralj, Scriban, & Zanotti-gerosa, 2012).

- 异喹啉生物碱的转化和代谢物研究增强了对其在生物系统中的作用和潜在治疗应用的理解 (El-Aasr, Eliwa, Albadry, Ibrahim, Kabbash, Meepagala, Khan, Khan, & Ross, 2021).

安全和危害

属性

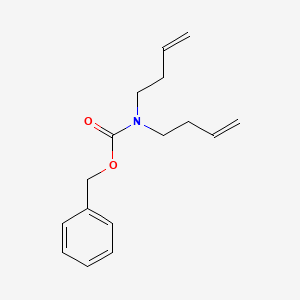

IUPAC Name |

1-isoquinolin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRGFKJZKKQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isoquinolin-3-ylethanamine;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506269.png)

![N-(2,4-difluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506270.png)

![1-(3-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2506273.png)

![2-(3-chloro-2-methylphenyl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2506275.png)

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2506280.png)

![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)